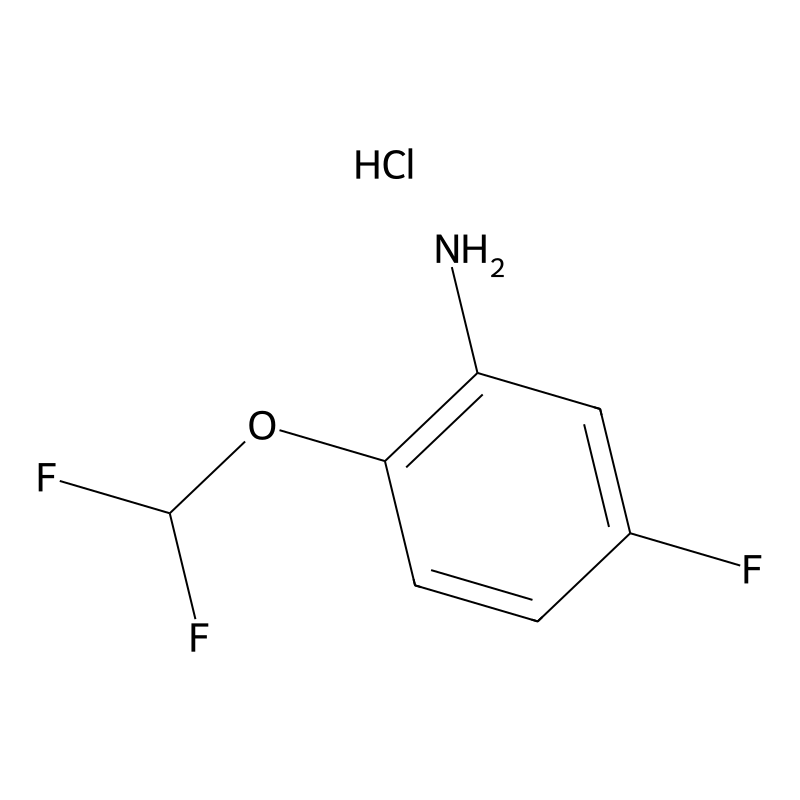

2-(Difluoromethoxy)-5-fluoroaniline hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(Difluoromethoxy)-5-fluoroaniline hydrochloride is a complex organic compound with the molecular formula C7H7ClF3NO and a molecular weight of approximately 213.58 g/mol. This compound features several functional groups, including an aniline group (NH2), a difluoromethoxy group (OCHF2), and a fluoro group (F). Its unique structure suggests potential reactivity and biological activity due to the presence of electron-withdrawing groups, which can influence its chemical behavior and interactions in various environments .

The reactivity of 2-(Difluoromethoxy)-5-fluoroaniline hydrochloride is primarily influenced by its functional groups:

- Aniline Group: This group can undergo typical amine reactions such as acylation, alkylation, and electrophilic aromatic substitution.

- Difluoromethoxy Group: This polar group may enhance solubility in polar solvents and influence nucleophilic substitution reactions.

- Fluoro Group: The presence of fluorine atoms can increase the compound's electrophilicity, making it more reactive towards nucleophiles.

These functional groups allow for a variety of synthetic transformations, which can be exploited in both laboratory and industrial settings .

Research indicates that compounds containing difluoromethoxy and fluoro groups may exhibit significant biological activity. The specific biological effects of 2-(Difluoromethoxy)-5-fluoroaniline hydrochloride have not been extensively documented, but similar compounds have shown potential in:

- Antimicrobial Activity: Compounds with fluorinated groups often demonstrate enhanced activity against bacteria and fungi.

- Anticancer Properties: Some derivatives have been investigated for their potential to inhibit cancer cell growth.

- Enzyme Inhibition: Fluorinated compounds can act as enzyme inhibitors, affecting metabolic pathways in organisms .

The synthesis of 2-(Difluoromethoxy)-5-fluoroaniline hydrochloride typically involves multi-step organic reactions. Common methods may include:

- Fluorination: Introducing the fluoro group onto an aniline precursor using fluorinating agents.

- Difluoromethoxylation: The difluoromethoxy group can be introduced through nucleophilic substitution reactions involving difluoromethylating agents.

- Hydrochloride Formation: The final product can be converted into its hydrochloride salt form for stability and ease of handling.

Each step requires careful control of reaction conditions to ensure high yields and purity .

2-(Difluoromethoxy)-5-fluoroaniline hydrochloride has potential applications in various fields:

- Pharmaceuticals: It may serve as an intermediate in the synthesis of drugs due to its unique chemical properties.

- Agricultural Chemicals: The compound could be utilized in developing agrochemicals with enhanced efficacy against pests or diseases.

- Material Science: Its unique properties may be exploited in creating new materials or coatings with specific functionalities .

Similar Compounds: Comparison

Several compounds share structural similarities with 2-(Difluoromethoxy)-5-fluoroaniline hydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Key Functional Groups | Unique Features |

|---|---|---|---|

| 4-(Difluoromethoxy)-2-fluoroaniline | C7H6F3N | Difluoromethoxy, Fluoro | Contains a nitro group instead of an amine |

| 3-(Difluoromethoxy)-4-fluoroaniline | C7H6F3N | Difluoromethoxy, Fluoro | Different substitution pattern on the ring |

| 5-Fluoro-2-methoxyaniline | C7H8FNO | Methoxy, Fluoro | Lacks difluoromethoxy group |

These compounds highlight the uniqueness of 2-(Difluoromethoxy)-5-fluoroaniline hydrochloride due to its specific combination of functional groups and molecular structure, which may confer distinct chemical and biological properties .